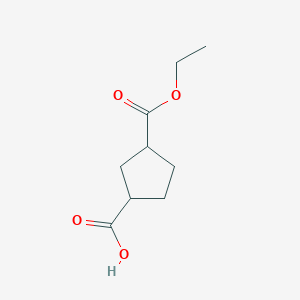

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

3-ethoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJPBFXDEUIWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of palladium-catalyzed hydrocarboxylation of cyclopentene is another method employed in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to a variety of derivatives useful in further chemical reactions.

Biology

- Biological Activity Studies : Research indicates that 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid may interact with various biomolecules, making it a candidate for studying enzyme inhibition and activation mechanisms. Its potential interactions could lead to insights into metabolic pathways and cellular processes.

Medicine

- Therapeutic Potential : Current studies are exploring its application in drug development, particularly as a precursor for compounds targeting specific diseases such as metabolic disorders and reproductive health issues. There is ongoing research into its efficacy against conditions like endometriosis and infertility .

In a study investigating the biological effects of cyclopentanecarboxylic acids, 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid was found to exhibit notable interactions with specific enzymes involved in metabolic pathways. The compound demonstrated potential as an inhibitor of neutral endopeptidase, which plays a role in various physiological processes related to cardiovascular health and metabolic regulation .

Case Study 2: Drug Development

A recent patent outlines the use of derivatives of this compound in treating reproductive disorders and other health conditions. The research emphasizes its role in developing novel therapeutic agents aimed at improving patient outcomes in complex medical scenarios .

Mechanism of Action

The mechanism by which 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various proteins and enzymes in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclopentanecarboxylic Acid Derivatives with Ester Groups

Ethyl 3-Oxocyclopentanecarboxylate (CAS: N/A)

- Molecular Formula : C₈H₁₂O₃

- Key Features : Contains a ketone (3-oxo) and ethoxycarbonyl group.

3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic Acid (CAS: 306935-15-9)

- Molecular Formula : C₁₂H₁₈O₄

- Key Features : Methoxycarbonyl ester and three methyl substituents.

- Comparison : The methyl groups introduce steric hindrance, likely reducing reaction rates in ester hydrolysis or coupling reactions compared to the less hindered ethoxycarbonyl analog. The methoxy group may also lower lipophilicity relative to ethoxy .

Cyclopentanecarboxylic Acids with Amino-Protecting Groups

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid (CAS: 855863-93-3)

- Molecular Formula: C₁₁H₁₉NO₄

- Key Features: Boc-protected amino group at position 3.

- Comparison : The Boc group enhances stability against enzymatic degradation, making this compound suitable for peptide synthesis. In contrast, the ethoxycarbonyl group in the target compound may offer different cleavage kinetics under acidic or basic conditions .

(1S,3R)-3-((Fmoc-amino)cyclopentanecarboxylic Acid (CAS: N/A)

Cyclopentanecarboxylic Acids with Unsaturation or Ketone Groups

3-Oxocyclopentanecarboxylic Acid (CAS: 13012-38-9)

- Molecular Formula : C₆H₈O₃

- Key Features : 3-keto substitution.

- Comparison : The ketone group increases electrophilicity, enabling reactions like aldol condensation, which are less feasible in the ethoxycarbonyl analog. The absence of an ester group also reduces steric bulk .

3-Cyclopentene-1-carboxylic Acid (CAS: N/A)

Physicochemical Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) | Rf Value | Key Functional Groups |

|---|---|---|---|---|---|---|

| 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid | C₉H₁₄O₄ | 186.21 | Solid (trans) | Not reported | N/A | Ethoxycarbonyl, carboxylic acid |

| 1-((1-Benzyl-1-(ethoxycarbonyl)-2-oxopropoxy)carbonyl)cyclopentanecarboxylic acid (3jd) | C₂₀H₂₄O₇ | 376.40 | White solid | 68–69 | 0.51 | Ethoxycarbonyl, benzyl, ketone |

| 3-Oxocyclopentanecarboxylic acid | C₆H₈O₃ | 128.13 | Solid | Not reported | N/A | Ketone, carboxylic acid |

| 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | C₁₂H₁₈O₄ | 226.27 | Solid | Not reported | N/A | Methoxycarbonyl, methyl groups |

Key Observations :

- Melting Points : Derivatives with aromatic groups (e.g., compound 3jd in ) exhibit higher melting points (68–69°C) due to crystalline packing, whereas simpler analogs like 3-oxocyclopentanecarboxylic acid lack such data .

- Rf Values : Compound 3jd has an Rf of 0.51 (silica gel), suggesting moderate polarity. The ethoxycarbonyl group likely contributes to higher mobility compared to more polar carboxylic acids .

Biological Activity

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid (CAS Number: 1195210-78-6) is a cyclopentane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an ethoxycarbonyl group, which may enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C₉H₁₄O₄

- Molecular Weight : 186.21 g/mol

- Boiling Point : Approximately 300.6 °C (predicted) .

The biological activity of 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid is primarily attributed to its interactions with specific molecular targets and pathways. Research indicates that compounds with similar structures can act as inhibitors of various enzymes, including neuraminidase, which is involved in viral infections . The presence of the ethoxycarbonyl group may facilitate these interactions by enhancing lipophilicity and binding affinity.

Biological Activity Overview

- Antiviral Properties :

-

Antioxidant Activity :

- Compounds similar to 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid have been evaluated for their antioxidant properties. In vitro studies using human primary fibroblasts demonstrated that certain derivatives exhibited superior antioxidant activity compared to traditional antioxidants like quercetin .

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Activity

A study conducted by researchers focused on the synthesis and evaluation of various cyclopentanecarboxylic acid derivatives, including 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid. These compounds were tested against influenza virus strains, showing promising activity as neuraminidase inhibitors, thereby preventing viral entry into host cells .

Case Study 2: Antioxidant Properties

In a comparative study assessing the antioxidant capabilities of several isoxazole derivatives, one compound derived from 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid was found to outperform established antioxidants in protecting human fibroblasts from oxidative stress . This suggests a potential application in formulations aimed at reducing oxidative damage in skin cells.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR are critical for verifying substituent positions on the cyclopentane ring. For instance, the ethoxycarbonyl group’s methyl protons resonate near δ 1.2–1.4 ppm, while carbonyl carbons appear at ~170 ppm .

- IR Spectroscopy : Confirms ester (C=O stretch at ~1720 cm) and carboxylic acid (broad O-H stretch at 2500–3000 cm) functionalities.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated : 186.0892 g/mol) .

How can researchers resolve discrepancies in reported reactivity of 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid under varying solvent conditions?

Advanced

Contradictory data often arise from solvent polarity effects or competing reaction pathways. To address this:

- Conduct kinetic studies in solvents of varying polarity (e.g., DMSO vs. THF) to track reaction rates.

- Use computational tools (e.g., DFT) to model solvent interactions and identify transition states.

- Cross-validate results with independent methods, such as isotopic labeling or trapping intermediates .

What computational strategies are recommended for predicting the conformational stability of 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid?

Q. Advanced

- Density Functional Theory (DFT) : Calculate energy minima for ring puckering conformers (e.g., envelope vs. half-chair) to determine the most stable structure.

- Molecular Dynamics (MD) Simulations : Simulate solvated environments to assess dynamic stability over time.

- Docking Studies : If the compound is a pharmaceutical intermediate, predict binding affinities to target proteins using software like AutoDock .

What safety protocols are essential when handling 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Storage : Keep in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for spill management and first-aid measures (e.g., rinse eyes with water for 15 minutes if exposed) .

How can enantiomeric purity be determined if 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid contains chiral centers?

Q. Advanced

- Chiral HPLC : Use columns like Chiralpak IA/IB with a polar mobile phase to separate enantiomers.

- Circular Dichroism (CD) : Detect optical activity correlated with specific stereoisomers.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

What strategies mitigate side reactions during functionalization of the carboxylic acid group in this compound?

Q. Advanced

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl or benzyl esters to prevent undesired nucleophilic attacks during reactions .

- Low-Temperature Conditions : Perform acylations or amidations at 0–5°C to reduce racemization or decarboxylation.

- Catalytic Optimization : Use DMAP or N-hydroxysuccinimide to enhance coupling efficiency in peptide synthesis .

How does the steric environment of the cyclopentane ring influence the reactivity of the ethoxycarbonyl group?

Advanced

The cyclopentane ring’s puckering introduces torsional strain, which can alter the ethoxycarbonyl group’s electrophilicity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.